
3-(Oxiran-2-ylmethyl)-1-vinylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Oxiran-2-ylmethyl)-1-vinylpyrrolidin-2-one is a chemical compound that features both an oxirane (epoxide) ring and a pyrrolidinone ring. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and makes it useful in several scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxiran-2-ylmethyl)-1-vinylpyrrolidin-2-one typically involves the reaction of a vinylpyrrolidinone derivative with an epoxide. One common method involves the use of epichlorohydrin as the epoxide source. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, which facilitates the opening of the epoxide ring and its subsequent reaction with the vinylpyrrolidinone.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. These processes often involve the use of catalysts to enhance the reaction rate and selectivity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(Oxiran-2-ylmethyl)-1-vinylpyrrolidin-2-one can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, forming diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Oxirane derivatives with additional oxygen functionalities.
Reduction: Diols with hydroxyl groups.
Substitution: Various substituted pyrrolidinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Oxiran-2-ylmethyl)-1-vinylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and as a curing agent in coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 3-(Oxiran-2-ylmethyl)-1-vinylpyrrolidin-2-one involves its ability to react with various biological molecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The compound’s interaction with molecular targets and pathways can result in the modulation of cellular processes, which is the basis for its therapeutic potential.
Comparación Con Compuestos Similares
Similar Compounds
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: Another compound featuring an oxirane ring, used in the synthesis of biologically active molecules.
Tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate: A compound with multiple oxirane rings, used as a curing agent in coatings.
Uniqueness
3-(Oxiran-2-ylmethyl)-1-vinylpyrrolidin-2-one is unique due to its combination of an oxirane ring and a vinylpyrrolidinone structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile building block in synthetic chemistry and a valuable compound in various industrial applications.
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
1-ethenyl-3-(oxiran-2-ylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H13NO2/c1-2-10-4-3-7(9(10)11)5-8-6-12-8/h2,7-8H,1,3-6H2 |
Clave InChI |
MEHRLUJWKVIMJQ-UHFFFAOYSA-N |
SMILES canónico |
C=CN1CCC(C1=O)CC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-Bromo-3-fluoro-2-[3-(2,2,2-trichloroacetyl)ureido]-5-(trifluoromethyl)benzoate](/img/structure/B13660527.png)
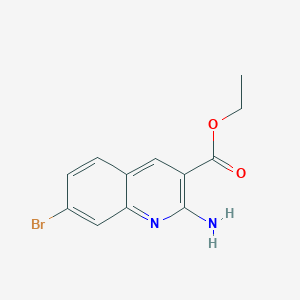

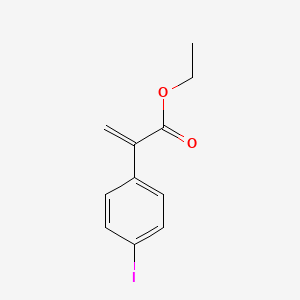
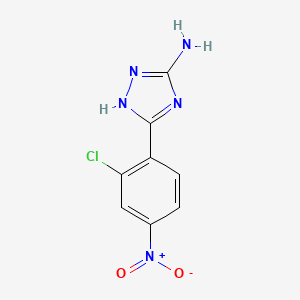
![3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate](/img/structure/B13660554.png)

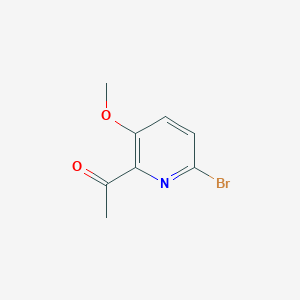
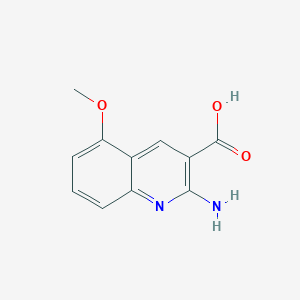
![6-Amino-9-fluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B13660599.png)
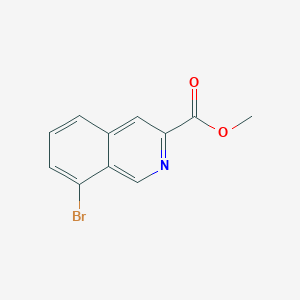
![3-Chloro-7-iodobenzo[d]isoxazole](/img/structure/B13660621.png)


